molecular formula C5H5N5 B015015 1H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380-63-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B015015
CAS No.: 2380-63-4
M. Wt: 135.13 g/mol
InChI Key: LHCPRYRLDOSKHK-UHFFFAOYSA-N
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Description

Pyrazoloadenine is a heterocyclic compound that belongs to the family of pyrazoles and adenines. It features a nitrogen-nitrogen bond, making it a significant compound in medicinal chemistry and functional materials. Pyrazoloadenine is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazoloadenine typically involves the reaction of pyrazole derivatives with adenine derivatives under specific conditions. One common method is the condensation reaction between 4-nonsubstituted pyrazolones and adenine in the presence of a catalyst. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of pyrazoloadenine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazoloadenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloadenine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been extensively studied for their anticancer properties. They primarily act as inhibitors of oncogenic tyrosine kinases, such as c-Src and c-Abl, which are critical in various cancer pathways.

Case Studies

  • Prodrug Development : A study reported the synthesis of prodrugs from pyrazolo[3,4-d]pyrimidines to enhance their aqueous solubility and bioavailability. These prodrugs showed significant antiproliferative activity in myeloid cell lines after being hydrolyzed to release the active compounds .
  • NCI Evaluation : A series of pyrazolo[3,4-d]pyrimidines with 4-(1H-benzimidazol-2-yl)-phenylamine moieties were synthesized and evaluated against 60 human cancer cell lines at the National Cancer Institute. Several compounds exhibited potent anticancer activity with mean GI50 values as low as 1.30 μM, indicating their potential as effective anticancer agents .

Pharmacokinetic Improvement Strategies

Despite their promising biological activities, the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a challenge for their clinical application. Various strategies have been employed to improve their pharmacokinetic properties:

Nanoparticle and Liposome Encapsulation

Recent research focused on encapsulating these compounds in albumin nanoparticles and liposomes. This approach not only improved solubility but also enhanced drug delivery efficiency to target cells. The encapsulated compounds demonstrated significant cytotoxicity against neuroblastoma cell lines in vitro and showed promising results in vivo models .

Antimicrobial Activity

In addition to their anticancer properties, some derivatives of this compound have been evaluated for antimicrobial activity. A study synthesized novel derivatives and tested them against various bacterial and fungal strains using the agar well diffusion method. Certain compounds exhibited significant antimicrobial effects compared to standard drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at different positions on the pyrazolo ring have been shown to influence biological activity significantly:

Compound Modification Activity IC50 (µM)
14-AminoAnticancer11
2BenzimidazoleAnticancer1.30
3AntimicrobialBacterialSignificant

Conclusion and Future Directions

The applications of this compound are broadening as researchers continue to explore its potential in various therapeutic areas. Its role as a potent anticancer agent is particularly promising, with ongoing studies focusing on enhancing its pharmacokinetic properties through novel drug delivery systems.

Future research should aim at:

  • Developing more water-soluble derivatives.
  • Conducting extensive in vivo studies to evaluate safety and efficacy.
  • Exploring additional therapeutic targets beyond cancer.

This compound represents a valuable scaffold in drug discovery efforts aimed at treating complex diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of pyrazoloadenine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, pyrazoloadenine can interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pyrazoloadenine

Pyrazoloadenine stands out due to its unique combination of pyrazole and adenine structures, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, including its anticancer properties, effects on various cellular pathways, and potential as a therapeutic agent.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis.
  • Kinase Inhibition : It has been shown to act as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer progression.
  • Antifungal Properties : Some derivatives have also been evaluated for their antifungal activities.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance:

  • Induction of Apoptosis : Flow cytometric analyses indicated that compounds based on this scaffold can significantly increase the apoptotic cell population in various cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, which was significantly lower than that of doxorubicin (9.20 µM) .
  • Cell Cycle Arrest : Compounds such as 12b showed the ability to arrest the cell cycle at the S and G2/M phases, further contributing to their antiproliferative effects .

Case Studies and Data

Several studies have quantitatively assessed the efficacy of this compound derivatives against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
1dMCF-71.74Induces apoptosis
12bA5498.21EGFR inhibition; apoptosis induction
12bHCT-11619.56EGFR inhibition; apoptosis induction

These results indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity significantly.

Kinase Inhibition

This compound has been identified as a potent inhibitor of several kinases involved in cancer signaling pathways:

  • EGFR Inhibition : Derivatives such as compound 12b have shown remarkable inhibitory activity against wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM). This suggests potential for use in treating cancers with EGFR mutations .

Implications for Cancer Therapy

The ability of these compounds to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new cancer therapies. The modulation of apoptotic pathways through these compounds could lead to improved outcomes in patients with resistant forms of cancer.

Antifungal Activity

In addition to anticancer properties, certain derivatives of this compound have been investigated for antifungal activity:

  • A recent study reported that specific derivatives exhibited superior antifungal efficacy compared to established fungicides against Valsa mali, with an EC50 value significantly lower than that of boscalid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

The synthesis of this scaffold typically involves multi-component reactions or tandem cyclization strategies. For example:

  • Four-component synthesis : Combining aldehydes, ketones, amines, and nitriles under solvent-free microwave conditions yields substituted derivatives with high regioselectivity .
  • Vilsmeier-Haack reaction : This method enables formylation or halogenation at specific positions (e.g., 6-[(formyloxy)methyl] derivatives) .
  • Substitution reactions : Functionalization at the 3-position via alkylation or arylation (e.g., using aryl halides or isocyanates) is common for generating bioactive analogs .

Q. How is the structural identity of this compound derivatives confirmed?

Structural validation employs:

  • X-ray crystallography : Resolves substituent orientation and hydrogen-bonding networks (e.g., 1-isopropyl-3-(prop-1-en-2-yl) derivatives) .
  • NMR/IR spectroscopy : Distinguishes NH2_2 stretching (~3156 cm1^{-1}) and aromatic proton splitting patterns (e.g., δ 10.02 ppm for NH in 2a) .
  • Mass spectrometry : Confirms molecular weight (e.g., C17_{17}H13_{13}N5_5 derivatives at m/z 287.32) .

Q. What core biological activities are associated with this scaffold?

The scaffold is a privileged structure in kinase inhibition:

  • Src/Fyn kinase inhibition : Derivatives like 1-NM-PP1 (IC50_{50} = 0.6–1 μM for c-Fyn/c-Src) act as ATP-competitive inhibitors .
  • Antiviral activity : Substitutions at the 3-position enhance potency against Zika virus (e.g., EC50_{50} values <1 μM in SAR studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitor selectivity?

Key strategies include:

  • Core modification : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine alters selectivity (e.g., improved inhibition of calcium-dependent protein kinase 1) .
  • Substituent tuning : Bulky groups (e.g., tert-butyl at N1) enhance selectivity for mutant kinases by exploiting hydrophobic pockets near the ATP-binding site .
  • Bioisosteric replacement : Thiourea or morpholinoethylthio groups at C6 improve solubility while retaining potency (e.g., compound 2e) .

Q. What methodologies address contradictions in IC50_{50}50​ values across kinase assays?

Discrepancies arise from assay conditions (e.g., ATP concentration) or kinase conformational states. Mitigation approaches:

  • Enzyme kinetics : Measure KmK_{\text{m}} (ATP) and KiK_{\text{i}} under physiological ATP levels to validate competitive inhibition .
  • Cellular assays : Compare inhibitor efficacy in live-cell vs. recombinant kinase assays (e.g., PP2 vs. PP3 in Fyn kinase studies) .
  • Structural docking : Use crystallographic data (e.g., PDB entries) to model inhibitor-kinase interactions and predict selectivity .

Q. How can poor pharmacokinetic properties (e.g., oral bioavailability) be addressed?

  • Prodrug strategies : Introduce hydrolyzable esters (e.g., benzoate derivatives at C4) to enhance absorption .
  • LogP optimization : Reduce hydrophobicity via polar substituents (e.g., morpholinoethyl groups) while maintaining potency .
  • Metabolic stability assays : Screen for CYP450-mediated degradation using liver microsomes .

Q. What experimental designs resolve conflicting data in antiviral vs. cytotoxic effects?

  • Dose-response profiling : Establish therapeutic indices (TI = CC50_{50}/EC50_{50}) across cell lines (e.g., Vero vs. neuronal cells) .
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity (e.g., Zika NS5 polymerase vs. host kinases) .
  • Crystallographic validation : Resolve inhibitor binding to viral vs. human kinases to minimize off-target effects .

Q. How does computational modeling guide the design of this compound analogs?

  • Molecular dynamics (MD) : Simulate kinase-inhibitor complexes to predict resistance mutations (e.g., gatekeeper residue T338M in Src) .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize solubility and BBB permeability .

Q. Data Contradiction Analysis

Q. How to interpret discrepancies in kinase inhibition profiles between in vitro and cellular assays?

  • ATP competition : High cellular ATP levels (~1–5 mM) reduce inhibitor efficacy compared to low-ATP in vitro assays .
  • Protein binding : Serum albumin binding (e.g., >90% for PP2) lowers free inhibitor concentration in cellular models .
  • Autoinhibition states : Conformational changes in kinases (e.g., Src’s closed vs. open states) alter inhibitor accessibility .

Q. Why do some derivatives show species-specific activity (e.g., human vs. murine)?

  • Kinase sequence divergence : Variations in ATP-binding pockets (e.g., Phe vs. Tyr at position 405) alter inhibitor binding .
  • Metabolic differences : Murine CYP isoforms may metabolize compounds faster, requiring adjusted dosing in preclinical models .

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NNC2=NC=NC(=C21)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5N5
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DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

135.13 g/mol
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CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Synthesis routes and methods

Procedure details

3-Iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.00 g, 5.81 mmol), 1-methyl-4-piperidone (2.14 mL, 17.42 mmol), sodium triacetoxyborohydride (2.45 g, 11.62 mmol) and glacial acetic acid (1.05 g, 17.42 mmol) were mixed with 1,2-dichloroethane (75 mL). The reaction mixture was stirred at room temperature for 6 hours and saturated sodium bicarbonate solution was added to adjust the PH to about 8. The solid was collected by filtration to give 3-Iodo-1-[1-(1-methylpiperidin-4-yl)]-piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.39 g, 93%). 1H NMR (DMSO-d6) δ 1.52 (m, 2H), 1.75 (m, 2H), 1.87 (m, 2H), 2.05 (m, 4H), 2.24 (s, 3H), 2.28 (m, 3H), 2.91 (m, 2H), 3.00 (m, 2H), 4.55 (m, 1H), 8.18 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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